2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide
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Overview
Description
2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide is a quinoxaline derivative.
Scientific Research Applications
Antimicrobial Activity
A study by Gul et al. (2017) on a related class of compounds, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrated significant antimicrobial activity against various microbial species. These compounds were synthesized through a series of conversions and screened for antimicrobial and hemolytic activity, revealing their potential as antimicrobial agents with relatively low toxicity (Gul et al., 2017).
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, particularly effective against Candida and Aspergillus species. This research highlighted the importance of specific structural modifications, like the introduction of a gem-dimethyl group, for improving stability while maintaining antifungal activity (Bardiot et al., 2015).
Antileishmanial Agent
Sahu et al. (2002) synthesized novel quinoline derivatives, including 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide, demonstrating significant antileishmanial activity. This compound outperformed the standard antileishmanial drug in reducing parasite load in hamster models, suggesting its potential as an effective antileishmanial agent (Sahu et al., 2002).
Anticancer Potential
Othman et al. (2019) explored a series of quinoline derivatives for their anticancer activity. Their study involved the synthesis and evaluation of these compounds against different human cancer cell lines, indicating the potential of quinoline derivatives in cancer therapy (Othman et al., 2019).
Other Applications
Additional studies have looked into the structural aspects and properties of related compounds, as well as their synthesis and characterization for various applications, including as inhibitors of malaria (Werbel et al., 1986), antifungal agents (Bardiot et al., 2015), and even in the study of Japanese encephalitis (Ghosh et al., 2008).
properties
Product Name |
2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide |
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Molecular Formula |
C22H24N4O2S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C22H24N4O2S/c1-15-12-26(13-16(2)28-15)21-22(25-19-11-7-6-10-18(19)24-21)29-14-20(27)23-17-8-4-3-5-9-17/h3-11,15-16H,12-14H2,1-2H3,(H,23,27) |
InChI Key |
LDTACDBKWNCJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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